molecular formula C22H45N3O2 B12698295 Palmitoylysylamide CAS No. 220689-68-9

Palmitoylysylamide

Cat. No.: B12698295
CAS No.: 220689-68-9
M. Wt: 383.6 g/mol
InChI Key: IOUBUSDQEWTMPO-FQEVSTJZSA-N
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Description

Palmitoylysylamide is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a fatty acid amide, which means it consists of a fatty acid linked to an amine group. This structure allows it to interact with various biological systems, making it a subject of interest in research related to chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoylysylamide typically involves the reaction of palmitic acid with lysine. The process begins with the activation of palmitic acid, usually through the formation of palmitoyl chloride. This activated form then reacts with lysine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The use of continuous flow reactors can also enhance the efficiency of the reaction. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography, ensuring a high purity of the compound for further applications.

Chemical Reactions Analysis

Types of Reactions

Palmitoylysylamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Palmitoylysylamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty acid amides.

    Biology: Investigated for its role in cell signaling and membrane dynamics.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mechanism of Action

The mechanism by which Palmitoylysylamide exerts its effects involves its interaction with various molecular targets. It is known to bind to specific receptors on cell membranes, modulating signaling pathways involved in inflammation and pain. The compound can also influence the activity of enzymes involved in lipid metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Palmitoylethanolamide: Another fatty acid amide with similar anti-inflammatory properties.

    Oleamide: Known for its sleep-inducing effects and interaction with cannabinoid receptors.

    Stearamide: Used in various industrial applications as a lubricant and anti-caking agent.

Uniqueness

Palmitoylysylamide stands out due to its specific interaction with lysine, which imparts unique properties compared to other fatty acid amides. Its ability to modulate specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

220689-68-9

Molecular Formula

C22H45N3O2

Molecular Weight

383.6 g/mol

IUPAC Name

N-[(5S)-5,6-diamino-6-oxohexyl]hexadecanamide

InChI

InChI=1S/C22H45N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(26)25-19-16-15-17-20(23)22(24)27/h20H,2-19,23H2,1H3,(H2,24,27)(H,25,26)/t20-/m0/s1

InChI Key

IOUBUSDQEWTMPO-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)N)N

Origin of Product

United States

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